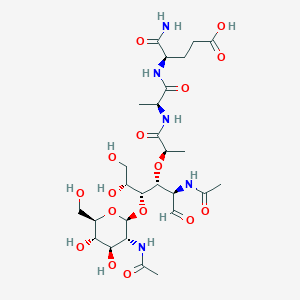

N-アセチル-β-グルコサミニル-N-アセチルムラミル-アラニルイソグルタミン

説明

Glucosaminylmuramyl dipeptide is a dipeptide.

科学的研究の応用

生物医学研究:免疫調節

この化合物は、免疫調節における潜在的な役割について研究されてきました。それは免疫系モジュレーターとして作用することができ、これは自己免疫疾患の治療に有益な可能性があります。 研究は、GlcNAcの誘導体が免疫応答を調節するために使用できることを示唆しており、自己免疫疾患に対する新しい治療法につながる可能性があります .

微生物学:細菌細胞壁合成

微生物学では、この化合物は細菌細胞壁の合成における役割のために重要です。それはペプチドグリカン層の一部を形成し、これは細菌の増殖と生存に不可欠です。 その機能を理解することは、細菌細胞壁合成を標的とする新しい抗生物質の開発につながる可能性があります .

生化学:O-GlcNAc修飾

O-GlcNAc修飾: は、タンパク質のセリンまたはスレオニン残基へのN-アセチルグルコサミン付加を含む翻訳後修飾です。このプロセスは、タンパク質の機能とシグナル伝達経路を調節するために重要です。 問題の化合物は、細胞プロセスや糖尿病やアルツハイマー病などの病気におけるO-GlcNAc修飾の役割を研究するために不可欠です .

酵素学:β-N-アセチルグルコサミニダーゼ活性

GlcNAc含有オリゴ糖を加水分解するβ-N-アセチルグルコサミニダーゼ(GlcNAcase)の酵素的性質は、大きな関心を集めています。 これらの酵素は、バイオエタノール、単細胞タンパク質、治療薬の生産など、食品、エネルギー、製薬業界で応用されています .

環境科学:キチン分解

キチンは、GlcNAcの長鎖ポリマーであり、節足動物や昆虫の外骨格に豊富に存在します。 この化合物は、キチンの酵素的加水分解を研究するために重要です。これは、キチン質廃棄物をリサイクルし、環境上の危険を軽減するためのグリーンで効果的な方法です .

神経学:テイス・サックス病

神経学では、この化合物の誘導体は、テイス・サックス病におけるガングリオシド貯蔵の異化を研究するために使用されます。 このまれな遺伝性疾患は神経系に影響を与え、GlcNAc誘導体の研究は、より良い理解と治療選択肢につながる可能性があります .

エネルギー産業:バイオエタノール生産

この化合物の誘導体は、再生可能エネルギー源であるバイオエタノールの生産に使用されます。 GlcNAc含有オリゴ糖を加水分解することにより、バイオマスをバイオエタノールに変換することが可能になり、持続可能なエネルギーソリューションに貢献します .

食品産業:栄養補助食品

食品産業では、GlcNAc誘導体は栄養補助食品として研究されています。 関節の健康をサポートし、抗炎症効果を提供するなど、潜在的な健康上の利点があり、栄養補助食品に役立ちます .

作用機序

Target of Action

The primary target of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine is the enzyme peptide-N4-(N-acetyl-beta-glucosaminyl)asparagine amidase . This enzyme is highly conserved in eukaryotes and plays a significant role in the deglycosylation of misfolded glycoproteins .

Mode of Action

N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine interacts with its target enzyme by catalyzing the hydrolysis of an amide bond between a glycosylated asparagine residue and a proximal GlcNAc residue . This interaction results in the release of intact oligosaccharide chains from defined glycopeptides .

Biochemical Pathways

The action of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine affects the pathway involved in the deglycosylation of misfolded glycoproteins . This process is part of the endoplasmic reticulum quality control system, which identifies misfolded glycoproteins and retrotranslocates them into the cytosol for degradation by the ubiquitin-proteasome system .

Pharmacokinetics

Its bioavailability is likely influenced by factors such as its molecular weight (6957 g/mol) and its structure .

Result of Action

The action of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine results in the deglycosylation of misfolded glycoproteins . This process facilitates the efficient degradation of the target proteins by the ubiquitin-proteasome system .

Action Environment

The action, efficacy, and stability of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine can be influenced by various environmental factors. For instance, the enzyme activity can be detected in crude extracts of all eight seed sources surveyed . .

生化学分析

Biochemical Properties

N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine is involved in several biochemical reactions, primarily in the synthesis and maintenance of the bacterial cell wall. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is N-acetyl-beta-D-glucosaminidase, which hydrolyzes N-acetylglucosamine-containing oligosaccharides and proteins . This interaction is crucial for the recycling of bacterial cell wall components and maintaining cellular integrity. Additionally, N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine is a substrate for glycosyltransferases, which are involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall .

Cellular Effects

N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine has profound effects on various types of cells and cellular processes. In bacterial cells, it is essential for maintaining cell wall integrity and shape. This compound influences cell function by participating in the synthesis of peptidoglycan, which provides structural support to the cell wall . Additionally, N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine affects cell signaling pathways and gene expression by modulating the activity of enzymes involved in cell wall synthesis and degradation . This modulation can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine involves several key processes. At the molecular level, this compound binds to specific enzymes and proteins involved in cell wall synthesis. For example, it acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to form peptidoglycan . Additionally, N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function . These interactions are crucial for maintaining the structural integrity of the bacterial cell wall and ensuring proper cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine can have lasting effects on cellular function, particularly in terms of cell wall integrity and enzyme activity

Dosage Effects in Animal Models

The effects of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine can vary with different dosages in animal models. Studies have shown that low doses of this compound can enhance cell wall synthesis and improve bacterial cell viability . High doses can lead to toxic effects, including disruption of cell wall integrity and inhibition of essential enzymes . These dosage-dependent effects are crucial for determining the optimal concentration of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine for various applications.

Metabolic Pathways

N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine is involved in several metabolic pathways, particularly those related to cell wall synthesis and degradation. This compound interacts with enzymes such as glycosyltransferases and N-acetyl-beta-D-glucosaminidase, which are essential for the synthesis and recycling of peptidoglycan . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and function.

Transport and Distribution

Within cells and tissues, N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine within cells is crucial for its function in cell wall synthesis and maintenance.

Subcellular Localization

N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine is primarily localized in the bacterial cell wall, where it plays a critical role in maintaining structural integrity . This compound is directed to the cell wall through specific targeting signals and post-translational modifications, ensuring its proper localization and function . The subcellular localization of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine is essential for its activity and overall impact on cellular processes.

特性

IUPAC Name |

(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N5O16/c1-10(25(44)32-14(24(28)43)5-6-18(39)40)29-26(45)11(2)46-22(15(7-33)30-12(3)36)23(16(38)8-34)48-27-19(31-13(4)37)21(42)20(41)17(9-35)47-27/h7,10-11,14-17,19-23,27,34-35,38,41-42H,5-6,8-9H2,1-4H3,(H2,28,43)(H,29,45)(H,30,36)(H,31,37)(H,32,44)(H,39,40)/t10-,11+,14+,15-,16+,17+,19+,20+,21+,22+,23+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBBNLWRCVBGJS-KCAUTNRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N5O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70990489 | |

| Record name | 3-O-[1-({1-[(4-Carboxy-1-hydroxy-1-iminobutan-2-yl)imino]-1-hydroxypropan-2-yl}imino)-1-hydroxypropan-2-yl]-2-deoxy-4-O-{2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70280-03-4 | |

| Record name | GMDP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70280-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070280034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-[1-({1-[(4-Carboxy-1-hydroxy-1-iminobutan-2-yl)imino]-1-hydroxypropan-2-yl}imino)-1-hydroxypropan-2-yl]-2-deoxy-4-O-{2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-[[(2S)-2-[[(2S)-2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1234208.png)

![tert-butyl N-[(E,1S,2S,4R)-4-[[(1S,2S)-1-(1H-benzimidazol-2-ylmethylcarbamoyl)-2-methyl-butyl]carbamoyl]-1-benzyl-2-hydroxy-7-phenyl-hept-6-enyl]carbamate](/img/structure/B1234212.png)

![(2S)-2-amino-2-[(4R,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B1234213.png)